162929-64-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

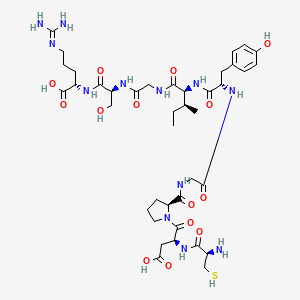

The compound with the Chemical Abstracts Service (CAS) number 162929-64-8 is known as C-telopeptide. It is a cross-linked peptide derived from type I collagen and is released during bone resorption. This compound has been correlated with bone mineral density and is often used as a marker for bone resorption .

Méthodes De Préparation

C-telopeptide is typically derived from type I collagen through bone resorption processes. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the compound is synthesized and purified to ensure high-quality standards for pharmaceutical testing .

Analyse Des Réactions Chimiques

C-telopeptide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

C-telopeptide has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard for pharmaceutical testing and chemical analysis.

Biology: Serves as a marker for bone resorption, helping in the study of bone metabolism and related disorders.

Medicine: Utilized in clinical studies to monitor bone health and diagnose conditions like osteoporosis.

Industry: Employed in the development of bone health supplements and pharmaceuticals

Mécanisme D'action

C-telopeptide exerts its effects by being released during the bone resorption process. It acts as a marker for bone resorption and has been correlated with bone mineral density. The molecular targets and pathways involved include the degradation of type I collagen, which is a major component of the bone matrix .

Comparaison Avec Des Composés Similaires

C-telopeptide is unique due to its specific role as a marker for bone resorption. Similar compounds include:

N-telopeptide: Another marker for bone resorption, derived from the N-terminal end of type I collagen.

Deoxypyridinoline: A cross-linking compound found in bone and urine, used as a marker for bone resorption.

Pyridinoline: Similar to deoxypyridinoline, it is used to assess bone resorption and collagen degradation

C-telopeptide stands out due to its specific correlation with bone mineral density and its widespread use in clinical and research settings.

Propriétés

Numéro CAS |

162929-64-8 |

|---|---|

Formule moléculaire |

C₃₄H₅₆N₁₄O₁₃ |

Poids moléculaire |

868.90 |

Séquence |

One Letter Code: EKAHDGGR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)